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Abstract
Rohitukine, a chromone alkaloid first isolated from Amoora rohituka and later found in higher

concentrations in Dysoxylum binectariferum, has emerged as a significant natural product in

medicinal chemistry.[1][2] Its unique chemical scaffold has served as the foundation for the

development of several semi-synthetic derivatives that have entered clinical trials for cancer

therapy, most notably the cyclin-dependent kinase (CDK) inhibitor flavopiridol.[3][4] This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activities of Rohitukine, with a focus on its anticancer properties and

mechanism of action. Detailed experimental protocols for its isolation, synthesis, and biological

evaluation are provided, along with a summary of its quantitative data to support further

research and drug development efforts.

Chemical Structure and Physicochemical Properties
Rohitukine is a member of the chromone alkaloid class of compounds.[1] Its chemical

structure is characterized by a 4H-chromen-4-one core substituted with methyl and hydroxyl

groups, and a (3S,4R)-3-hydroxy-1-methylpiperidin-4-yl group at the 8th position.

IUPAC Name: 5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-

one
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Chemical Formula: C₁₆H₁₉NO₅

Molecular Weight: 305.32 g/mol

The physicochemical properties of Rohitukine are critical for its pharmacokinetic and

pharmacodynamic profiles. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of Rohitukine

Property Value Reference

Water Solubility 10.3 mg/mL

LogP -0.55

pKa 5.83

Biological Activities and Mechanism of Action
Rohitukine exhibits a range of biological activities, with its anticancer and anti-inflammatory

properties being the most extensively studied.

Anticancer Activity
Rohitukine has demonstrated promising cytotoxic activity against various cancer cell lines,

particularly those of leukemia. Its primary mechanism of anticancer action is the inhibition of

cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

2.1.1. Cyclin-Dependent Kinase (CDK) Inhibition

Rohitukine has been shown to inhibit CDK2/A and CDK9/T1. The IC50 values for CDK

inhibition are summarized in Table 2. The inhibition of these kinases leads to cell cycle arrest

and apoptosis.

Table 2: In Vitro CDK Inhibition by Rohitukine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1679509?utm_src=pdf-body
https://www.benchchem.com/product/b1679509?utm_src=pdf-body
https://www.benchchem.com/product/b1679509?utm_src=pdf-body
https://www.benchchem.com/product/b1679509?utm_src=pdf-body
https://www.benchchem.com/product/b1679509?utm_src=pdf-body
https://www.benchchem.com/product/b1679509?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase IC50 (µM) Reference

Cdk2/A 7.3

Cdk9/T1 0.3

2.1.2. Cytotoxicity Against Cancer Cell Lines

The growth inhibitory (GI50) and cytotoxic (IC50) activities of Rohitukine against a panel of

human cancer cell lines are presented in Table 3.

Table 3: In Vitro Cytotoxicity of Rohitukine against Human Cancer Cell Lines

Cell Line Cancer Type GI50 (µM) Reference

HL-60 Leukemia 10

Molt-4 Leukemia 12

Anti-inflammatory Activity
Rohitukine has demonstrated significant anti-inflammatory properties. It has been shown to

inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human

monocytic THP-1 cells. Furthermore, it exerts its anti-inflammatory effects by inhibiting the

activation of the NF-κB signaling pathway.

Signaling Pathways Modulated by Rohitukine
Rohitukine's biological activities are a consequence of its ability to modulate key cellular

signaling pathways.

MAPK Signaling Pathway
Studies in the model organism Saccharomyces cerevisiae have indicated that Rohitukine's

cytotoxic effects involve the Mitogen-Activated Protein Kinase (MAPK) pathway. The compound

has been shown to have a differential effect on wild-type and MAPK gene deletion strains,

suggesting a critical role of this pathway in mediating Rohitukine-induced cell death.
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Caption: Rohitukine induces cellular stress, modulating the MAPK pathway and leading to

apoptosis.

Apoptosis Pathway
Rohitukine induces apoptosis in cancer cells. Western blot analysis has shown that treatment

with Rohitukine leads to the upregulation of the pro-apoptotic protein p53 and caspase-9, and

the downregulation of the anti-apoptotic protein Bcl-2.
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Caption: Rohitukine's pro-apoptotic mechanism involves p53, Bcl-2, and Caspase-9.

Experimental Protocols
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Isolation and Purification of Rohitukine from Dysoxylum
binectariferum
A chromatography-free method for the isolation of Rohitukine has been reported, providing a

high yield and purity.

Workflow for Chromatography-Free Isolation of Rohitukine
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Caption: A streamlined, chromatography-free workflow for isolating Rohitukine.

Detailed Methodology:
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Extraction: Shade-dried leaves of D. binectariferum (140 g) are powdered and extracted with

50% aqueous ethanolic solution (3 x 400 mL) for 30 minutes at 45°C with sonication. The

extract is then filtered.

Solvent Evaporation: The solvent from the filtered extract is evaporated under reduced

pressure to yield a crude extract.

Acid-Base Treatment: The crude extract is suspended in water (100 mL), and the pH is

adjusted to 2.0 with hydrochloric acid. This acidic aqueous phase is then washed three times

with ethyl acetate (125 mL).

Basification and Extraction: The remaining aqueous solution is basified with 29% NH₄OH to

a pH of 10.0 and extracted three times with n-butanol (100 mL).

Crystallization: The n-butanol fraction is dried and then purified by crystallization in methanol

to yield pure Rohitukine.

Total Synthesis of Rohitukine
The total synthesis of Rohitukine has been achieved, providing a scalable method for

producing this important alkaloid and its analogues. A key step in the synthesis involves the

diastereoselective reduction of a piperidin-3-one intermediate.

Key Synthetic Step: Asymmetric Reduction

(+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidin-3-one Diastereoselective Reduction
(N-selectride) (-)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)-piperidin-3-ol

Click to download full resolution via product page

Caption: Asymmetric reduction is a crucial step in the total synthesis of Rohitukine.

Detailed Methodology:

A detailed, step-by-step protocol for the total synthesis is complex and beyond the scope of this

guide. However, a recent publication describes a gram-scale synthesis utilizing N-selectride for

the asymmetric reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidin-3-one,
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achieving over 99% diastereomeric excess for the desired cis-(3S,4R)-isomer. This

intermediate is then carried forward through several steps to yield Rohitukine.

In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly

used to determine the cytotoxic effects of compounds.

Detailed Methodology:

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and

incubated for 24 hours.

Compound Treatment: The cells are then treated with various concentrations of Rohitukine
and incubated for a further 72 hours.

MTT Addition: The medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to

each well. The plate is then incubated for 1.5 hours at 37°C.

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are

solubilized by adding 130 µL of DMSO to each well, followed by incubation at 37°C for 15

minutes with shaking.

Absorbance Measurement: The absorbance is measured on a microplate reader at a

wavelength of 492 nm.

Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of specific proteins involved

in apoptosis.

Detailed Methodology:

Cell Lysis: A549 cells are treated with Rohitukine (e.g., 30 µM for 24 hours). The cells are

then lysed to extract total protein.

Protein Quantification: The protein concentration in the lysates is determined.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF or nitrocellulose membrane.

Blocking: The membrane is blocked to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for

apoptosis-related proteins such as p53, Bcl-2, and caspase-9.

Secondary Antibody Incubation and Detection: The membrane is then incubated with a

suitable secondary antibody, and the protein bands are visualized using a chemiluminescent

or fluorescent detection system.

Conclusion
Rohitukine is a valuable natural product with significant potential for the development of new

anticancer and anti-inflammatory drugs. Its well-defined chemical structure, favorable

physicochemical properties, and potent biological activity, particularly as a CDK inhibitor, make

it an attractive lead compound for medicinal chemists and drug discovery scientists. The

detailed experimental protocols and compiled quantitative data provided in this guide are

intended to facilitate further research into this promising molecule and its derivatives. The

elucidation of its mechanism of action through the modulation of key signaling pathways, such

as the MAPK and apoptosis pathways, provides a solid foundation for the rational design of

next-generation therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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